Enhanced Lipophilicity vs. Unsubstituted Analog
The target compound exhibits a computed XLogP3 value of 5.0, representing a 1.1 log unit increase over the parent (trichloromethoxy)benzene (XLogP3 = 3.9) [1][2]. This difference translates to approximately a 12.6-fold increase in octanol-water partition coefficient, a key determinant of passive membrane diffusion and biological compartment distribution.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.0 |
| Comparator Or Baseline | (Trichloromethoxy)benzene, XLogP3 = 3.9 |
| Quantified Difference | ΔXLogP3 = +1.1 (approx. 12.6-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity can enhance membrane permeability in cell-based assays or improve solubility in non-polar matrices, making the compound preferable for applications requiring greater lipid bilayer penetration or organic-phase partitioning.
- [1] PubChem. (2026). 1,3-Dimethyl-2-(trichloromethoxy)benzene (CID 71669256). National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Benzene, (trichloromethoxy)- (CID 40773). National Center for Biotechnology Information. View Source
